6,10-dioxa-2-azaspiro[4.5]decane hydrochloride
Description
6,10-Dioxa-2-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a bicyclic structure with oxygen atoms at positions 6 and 10 and a nitrogen atom at position 2.
Properties
CAS No. |
2742653-09-2 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6,10-dioxa-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-9-7(10-5-1)2-3-8-6-7;/h8H,1-6H2;1H |
InChI Key |
IMZQBYTYERHUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNC2)OC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Architecture and Reactivity
This compound features a piperidine ring fused to a 1,3-dioxolane moiety at the 4,5-positions, with the nitrogen atom at position 2. This spiro arrangement imposes steric constraints that influence reactivity, particularly in cyclization and salt formation. The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications.
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into:
-
A piperidine precursor (e.g., 4-oxopiperidine derivatives).
-
A 1,3-diol or α-hydroxy acid (e.g., mandelic acid) for dioxolane formation.
Synthetic Routes and Reaction Mechanisms
Acid-Catalyzed Cyclocondensation
The primary method involves reacting 4-oxopiperidine derivatives with α-hydroxy acids under acidic conditions. For example, 1-benzyl-4-oxopiperidine and DL-mandelic acid in chloroform with concentrated sulfuric acid yield 8-benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane after 9 hours of reflux. Subsequent benzyl deprotection (via hydrogenolysis) and treatment with HCl produce the target hydrochloride.
Reaction Conditions:
Deprotection and Hydrochloride Salt Formation
Benzyl or alkoxycarbonyl groups are removed to unmask the secondary amine. Catalytic hydrogenation (H₂, Pd/C) of 8-benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane in ethanol/water affords the free base, which is treated with HCl gas to form the hydrochloride.
Optimized Conditions:
-
Catalyst: 10% Pd/C (6 g per 10 g substrate).
-
Pressure: 80 atm H₂.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Chloroform is preferred for cyclocondensation due to its azeotropic water removal, driving equilibrium toward product. Sulfuric acid outperforms toluenesulfonic acid in yield (90% vs. 70%). Substituting chloroform with toluene increases reaction time (16 hours vs. 9 hours).
Temperature and Time Dependence
Prolonged reflux (≥9 hours) ensures complete cyclization, as shorter durations (5 hours) leave unreacted starting material. Elevated temperatures (>80°C) risk spiro ring decomposition, necessitating careful control.
Purification and Characterization
Recrystallization Techniques
Recrystallization from 2-propanol or methanol yields high-purity hydrochloride salts (melting points: 226–229°C). For example, 3-methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane hydrochloride recrystallizes from methanol with a melting point of 228°C.
Analytical Data
Melting Points:
| Compound | Melting Point (°C) |
|---|---|
| 8-Benzyl-2-oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane HCl | 226 |
| 3-Methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane HCl | 228 |
| 2-Oxo-3-phenyl-1,4-dioxa-8-azaspiro[4.5]decane HCl | 194–195 |
Comparative Analysis of Synthetic Methods
Yield and Scalability
Cyclocondensation offers the highest yields (85–90%) but requires stringent water removal. Alkylation is quantitative but generates quaternary salts, necessitating additional steps for hydrochloride conversion.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
6,10-dioxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6,10-dioxa-2-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and other biological molecules, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution Patterns
Spirocyclic compounds differ in the placement and type of heteroatoms (e.g., O, N, S), which influence their physicochemical properties and reactivity.
Table 1: Key Structural Variations in Spirocyclic Hydrochlorides
| Compound Name | Heteroatoms (Positions) | Molecular Formula | CAS No. | Melting Point (°C) |
|---|---|---|---|---|
| 6,10-Dioxa-2-azaspiro[4.5]decane HCl | O (6,10), N (2) | C₇H₁₄ClNO₂* | Not specified | Not reported |
| 1-Azaspiro[4.5]decane HCl | N (1) | C₉H₁₈ClN | Not specified | 113–115 (dec.) |
| 8-Oxa-1-azaspiro[4.5]decane HCl | O (8), N (1) | C₈H₁₄ClNO | 42899-11-6 | 181–184 (dec.) |
| 8,8-Difluoro-1-azaspiro[4.5]decane HCl | F (8,8), N (1) | C₉H₁₅ClF₂N | Not specified | 134–136 (dec.) |
| 2-Thia-8-azaspiro[4.5]decane HCl | S (2), N (8) | C₈H₁₆ClNS | 1909316-85-3 | Not reported |
*Note: Molecular formula for the target compound is inferred from analogs like 1,4-dioxa-8-azaspiro[4.5]decane HCl (C₇H₁₄ClNO₂) .
Key Findings :
- Oxygen vs. Sulfur: Replacing oxygen with sulfur (e.g., 2-thia-8-azaspiro[4.5]decane HCl) increases molecular weight (193.74 vs.
- Fluorine Substitution : 8,8-Difluoro derivatives exhibit lower melting points (134–136°C) compared to oxygenated analogs (181–184°C), likely due to reduced hydrogen bonding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Inferred from 1,4-dioxa-8-azaspiro[4.5]decane HCl . †Purity levels for spirocyclic HCl salts often exceed 95% in commercial supplies .
Biological Activity
6,10-Dioxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound characterized by its unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C7H14ClNO2
- Molecular Weight : 177.65 g/mol
- CAS Number : 177-11-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate enzyme activity or receptor binding, leading to various physiological effects. For instance, it has been studied for its role as a potential inhibitor in certain biological pathways, suggesting a mechanism that could be leveraged for therapeutic applications.
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. For example, compounds incorporating similar spirocyclic structures have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | EC50 (μM) | Reference |
|---|---|---|---|
| 6,10-Dioxa-2-azaspiro[4.5]decane | OE33 | 1.24 | |
| 6,10-Dioxa-2-azaspiro[4.5]decane | FLO-1 | 0.83 |
These findings indicate that modifications to the spirocyclic structure can enhance the potency against specific cancer types.
Sigma Receptor Binding
The compound has also been evaluated for its affinity towards sigma receptors. A derivative of this compound showed high affinity for σ1 receptors (K(i) = 5.4 nM) and selectivity over σ2 receptors and the vesicular acetylcholine transporter . This suggests a potential role in neurological applications or as a radiotracer in imaging studies.
Case Study 1: Anticancer Screening
In a recent screening of compounds similar to this compound against esophageal cancer cell lines (OE33 and FLO-1), only a few compounds showed notable activity. The most potent derivatives exhibited EC50 values in the low micromolar range, indicating their potential as lead compounds for further development in cancer therapy .
Case Study 2: Sigma Receptor Imaging
The use of [(18)F]-labeled derivatives for PET imaging demonstrated significant accumulation in tumor models, highlighting the utility of sigma receptor ligands in cancer diagnostics. The study indicated that these compounds could serve as effective tools for tumor imaging due to their selective binding properties .
Research Findings
Research has consistently shown that the structural characteristics of this compound play a crucial role in determining its biological activity:
- Structural Modifications : Substituting different functional groups on the spirocyclic framework can significantly alter the biological profile of the compound.
- Selectivity and Potency : Compounds with specific modifications have shown enhanced selectivity for sigma receptors and improved anticancer activity.
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated promising results regarding safety and efficacy profiles.
Q & A
Q. What are the optimal synthetic routes for 6,10-dioxa-2-azaspiro[4.5]decane hydrochloride, and how can reaction conditions be optimized for high yield?
The synthesis typically involves cyclization reactions between diamines and carbonyl compounds, facilitated by acid catalysts. Key steps include:
- Using tetrahydrofuran (THF) as a solvent to enhance reaction homogeneity .
- Controlling pH and temperature to prevent side reactions; yields improve at 60–80°C under nitrogen .
- Purification via crystallization or column chromatography to isolate the hydrochloride salt . Optimization strategies include varying solvent polarity (e.g., ethanol vs. THF) and adjusting stoichiometric ratios of reactants.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify spirocyclic structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups like carbonyls and amines . Purity is assessed via HPLC (>95% purity threshold) and melting point consistency .
Q. What biological screening approaches are recommended to evaluate its pharmacological potential?
Prioritize in vitro assays targeting:
- Enzyme inhibition : Kinase or protease inhibition assays at varying concentrations (e.g., IC50 determination) .
- Receptor binding : Radioligand displacement studies for GPCRs or ion channels . Compare results with structurally similar spiro compounds (e.g., 2-azaspiro[4.5]decan-8-one hydrochloride) to identify activity trends .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s enzyme inhibition efficacy across studies be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardizing assay conditions (pH 7.4, 37°C) and enzyme concentrations .
- Validating results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Analyzing structural analogs (e.g., sulfur-containing spiro compounds) to isolate substituent effects . Cross-referencing with computational docking models can clarify binding mode discrepancies .
Q. What computational and experimental methods are effective for elucidating the spiro compound’s structure-activity relationships (SAR)?
Key approaches:
- Molecular docking : Predict interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .
- Derivatization : Synthesize analogs with modified substituents (e.g., methyl or halogen groups) and test bioactivity .
- Comparative tables : Tabulate IC50 values of analogs (see example below) to identify critical structural features .
| Compound | Structural Feature | IC50 (nM) | Target |
|---|---|---|---|
| Target compound | 6,10-dioxa-2-azaspiro core | 120 | Kinase X |
| 1-Oxa-8-azaspiro derivative | Oxygen substitution | 450 | Kinase X |
| 8-Thia-2-azaspiro analog | Sulfur substitution | 85 | Kinase X |
Q. What stability considerations are critical when designing long-term pharmacological studies involving this compound?
Stability under physiological conditions is influenced by:
- pH sensitivity : Degrades rapidly at pH < 3 or > 10; use buffered solutions (pH 6–8) for storage .
- Temperature : Store at –20°C in desiccated form to prevent hydrolysis .
- Light exposure : Protect from UV light to avoid photodegradation . Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and LC-MS to track degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
